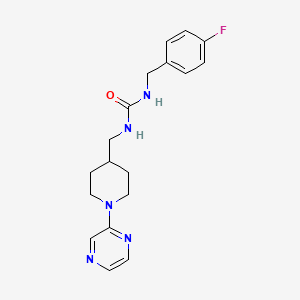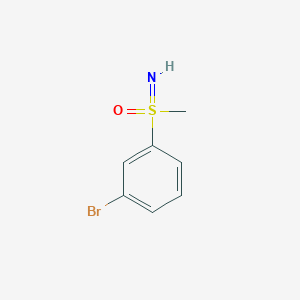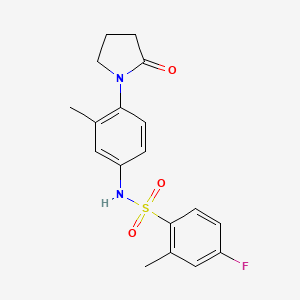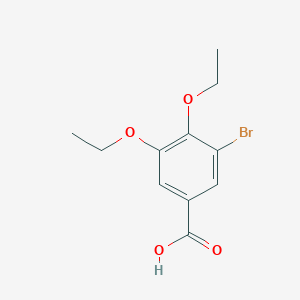![molecular formula C17H20N4O2 B2493130 1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034321-20-3](/img/structure/B2493130.png)
1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves multicomponent reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, a series of 1,3-disubstituted ureas can be synthesized under mild conditions, demonstrating the versatility of urea-based compounds in organic synthesis (D'yachenko et al., 2019). Additionally, organo-catalysts such as urea have been used in one-pot synthesis methods to create densely functionalized pyrans, highlighting a potential pathway for synthesizing complex urea derivatives (Brahmachari & Banerjee, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-([2,4'-bipyridin]-3-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea" is typically characterized using techniques such as X-ray crystallography. These analyses reveal complex geometries and the presence of intramolecular hydrogen bonding that could influence the compound's stability and reactivity (Sharma et al., 2015).
Chemical Reactions and Properties
Urea-based compounds are known for their reactivity in various chemical reactions, such as cyclocondensations, Michael additions, and ring-opening and closing reactions, facilitated by the bifunctional nature of urea (Li et al., 2017). These reactions enable the synthesis of highly functionalized molecules, suggesting that "this compound" could participate in or be synthesized through similar reactions.
Physical Properties Analysis
The physical properties of urea derivatives, including solubility and crystallinity, are influenced by their molecular structure. Compounds with similar structures have been studied for their solubility in water, which is a critical factor for their potential applications in various fields (D'yachenko et al., 2019).
Applications De Recherche Scientifique
Substituent Effects on Pyrid-2-yl Ureas
Research has explored the conformational isomerism and complexation behaviors of pyrid-2-yl ureas, highlighting how substituents can influence molecular structures and interactions. A study by Chien et al. (2004) investigated the equilibria between conformational isomers of pyrid-2-yl ureas, demonstrating preferences for certain forms based on substituents, which facilitated complexation with cytosine. These findings suggest a potential application in molecular recognition and sensor development (Chia-Hui Chien et al., 2004).
Synthesis and Properties of Ureas
Another area of application is in the synthesis and evaluation of urea derivatives for biological activity. For example, D'yachenko et al. (2019) synthesized a series of 1,3-disubstituted ureas with inhibitory activity against human soluble epoxide hydrolase, showcasing the therapeutic potential of urea derivatives (V. D'yachenko et al., 2019).
Self-Assembly and Complexation-Induced Unfolding
The self-assembly of heterocyclic ureas into complex structures through hydrogen bonding is another significant research application. Corbin et al. (2001) described how heterocyclic ureas can form multiply hydrogen-bonded complexes, which are crucial for developing novel materials with specific mechanical and structural properties (Perry S. Corbin et al., 2001).
Anion Tuning of Rheological and Morphological Properties
Gelation properties of urea derivatives have been studied for their dependence on anionic components. Lloyd and Steed (2011) examined how the morphology and rheology of urea-based gels can be tuned using different anions, which could be exploited in designing responsive materials (G. Lloyd & J. Steed, 2011).
Catalysis and Organic Synthesis
Research on urea derivatives also extends to their use in catalysis and organic synthesis. Brahmachari and Banerjee (2014) highlighted the role of urea as an organo-catalyst in the synthesis of heterocyclic compounds, indicating the versatility of urea derivatives in facilitating diverse chemical reactions (G. Brahmachari & B. Banerjee, 2014).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-17(21-15-5-10-23-11-6-15)20-12-14-2-1-7-19-16(14)13-3-8-18-9-4-13/h1-4,7-9,15H,5-6,10-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNCGCHDKIGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)

![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)


![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)